molecular formula C9H9ClO2 B1646936 2-Acetyl-4-chloromethyl phenol

2-Acetyl-4-chloromethyl phenol

Cat. No.: B1646936
M. Wt: 184.62 g/mol
InChI Key: JNXISTMARPWKRJ-UHFFFAOYSA-N
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Description

2-Acetyl-4-chloromethyl phenol is a phenolic derivative featuring a hydroxyl group (-OH) at the aromatic ring’s para position (position 1), an acetyl group (-COCH₃) at the ortho position (position 2), and a chloromethyl (-CH₂Cl) substituent at position 4. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., 2-chloro-4-ethylphenol and phenol esters ) suggest that the acetyl and chloromethyl groups significantly influence its electronic and steric properties. Such compounds are typically intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their reactivity and functional versatility.

The chloromethyl group at position 4 may participate in nucleophilic substitution reactions, enabling further derivatization.

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

1-[5-(chloromethyl)-2-hydroxyphenyl]ethanone

InChI

InChI=1S/C9H9ClO2/c1-6(11)8-4-7(5-10)2-3-9(8)12/h2-4,12H,5H2,1H3

InChI Key

JNXISTMARPWKRJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)CCl)O

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CCl)O

Origin of Product

United States

Chemical Reactions Analysis

Esterification Reactions

The phenolic hydroxyl group undergoes classical acylation reactions. In the presence of POCl₃ and pyridine, it reacts with 2,3,4,5-tetrafluorobenzoic acid to form 2-acetyl-4-chloro-5-methylphenyl 2,3,4,5-tetrafluorobenzoate (Compound CF, ).

Reaction ConditionsProductYieldReference
POCl₃ (5 mL), Pyridine (15 mL), 24 hr stirringC₁₆H₉O₃F₄Cl (MW 360.69)76.68%

This intermediate undergoes base-mediated hydrolysis with KOH to yield 1-(5-chloro-2-hydroxy-4-methylphenyl)-3-(2,3,4,5-tetrafluorophenyl)propane-1,3-dione (Compound CG, ).

Cyclization to Chromen-4-one Derivatives

The acetyl group participates in intramolecular cyclization under basic conditions, forming chromen-4-one derivatives.

Reaction ConditionsProductYieldReference
Reflux with KOH (0.5 g), Pyridine (5 mL), 3 hrC₁₆H₈O₃F₄Cl (MW 359.68)65.30%

The product, 6-chloro-7-methyl-2-(2,3,4,5-tetrafluorophenyl)-4H-chromen-4-one (Compound CH), was confirmed via NMR and X-ray crystallography .

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution with amines or thiols. For example:

  • Reaction with guanidine hydrochloride yields 4-chloro-2-[2-imino-6-(2,3,4,5-tetrafluorophenyl)-1,2-dihydropyrimidin-4-yl]-5-methylphenol (Compound CJ) with a % yield of 62% .

Electrophilic Chlorination

Though not directly observed for this compound, analogous chlorophenols (e.g., 2,4,6-trichlorophenol) react with HOCl to form α,β-unsaturated dialdehydes (e.g., 2-butene-1,4-dial) via radical-mediated ring cleavage . The chloromethyl group may enhance susceptibility to similar oxidation pathways.

Key Reactivity Trends

  • Phenolic Hydroxyl : Highly acidic (pKa ~8–10), enabling deprotonation for nucleophilic acyl substitution .

  • Acetyl Group : Facilitates cyclization and condensation reactions.

  • Chloromethyl Group : A reactive site for SN2 substitutions or elimination under basic conditions.

Comparison with Similar Compounds

Key Observations:

Acidity: The acetyl group in this compound enhances -OH acidity compared to 2-chloro-4-ethylphenol (where Cl is less electron-withdrawing than acetyl) .

Reactivity: The chloromethyl group enables nucleophilic substitution (e.g., SN2 reactions), similar to methyl 2-[4-(chloromethyl)phenyl]acetate . In contrast, tert-butyl groups in 4-tert-butyl-2-chlorophenol hinder reactivity .

Solubility: Esterified analogs (e.g., ) exhibit lower water solubility due to the absence of free -OH, whereas this compound’s phenolic -OH may improve solubility in polar solvents.

Hydrogen Bonding and Crystallization

The acetyl group in this compound can act as a hydrogen-bond acceptor, while the phenolic -OH serves as a donor. This dual functionality likely promotes crystalline packing, as seen in hydrogen-bonded networks of related phenolic compounds . In contrast, esterified analogs (e.g., ) lack -OH donors, resulting in weaker intermolecular interactions and lower melting points.

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